3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one
Description
3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one is a substituted benzofuranone derivative characterized by a decyl (C₁₀H₂₁) chain at the 3-position and a hydroxyl (-OH) group at the 4-position of the benzofuranone core. Benzofuranones, such as phthalide (2-benzofuran-1(3H)-one), are known for their diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties . The introduction of alkyl chains (e.g., decyl) and polar groups (e.g., hydroxyl) likely modulates lipophilicity, solubility, and intermolecular interactions, which are critical for biological activity and synthetic applications .
Properties
CAS No. |
137786-61-9 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-decyl-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-13-16-17-14(18(20)21-16)11-10-12-15(17)19/h10-12,16,19H,2-9,13H2,1H3 |
InChI Key |
PFPPPXJMMCCWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C2=C(C=CC=C2O)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-decyl-4-hydroxy-2-benzofuran-1(3H)-one with structurally related benzofuranone and quinazolinone derivatives:
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-decyl chain in the target compound significantly increases lipophilicity compared to simpler analogs like phthalide or 3,3-dimethyl derivatives. This property may enhance membrane permeability but reduce aqueous solubility .
Q & A
Q. What are the recommended synthetic routes for 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one in laboratory settings?
Methodological Answer: A common approach involves base-catalyzed condensation of 4-hydroxy-2-benzofuran-1(3H)-one with decanal. Use potassium carbonate (K₂CO₃) in ethanol under reflux (70–80°C, 12–24 hours). Monitor reaction progress via TLC. Purify the crude product using silica gel column chromatography (hexane/ethyl acetate gradient) .
Q. How can the molecular structure of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one be confirmed?
Methodological Answer: Combine multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign protons and carbons, IR spectroscopy to confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups, and X-ray crystallography for absolute configuration determination. Compare experimental data with computational models (e.g., DFT) .
Q. What analytical techniques are suitable for purity assessment of this compound?
Methodological Answer: Use HPLC (C18 column, methanol/water mobile phase) for quantitative purity analysis. Validate with GC-MS for volatile impurities and high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺). Melting point analysis (DSC) can further corroborate purity .
Q. What solvents are optimal for recrystallizing 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one?
Methodological Answer: Screen solvents using Hansen solubility parameters . Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:5 v/v) are often effective. Perform gradient cooling (5°C/hour) to optimize crystal formation. Monitor crystal quality via polarized light microscopy .
Q. How can initial biological activity of this compound be evaluated?
Methodological Answer: Conduct antimicrobial assays (e.g., disc diffusion against E. coli and S. aureus) and cytotoxicity screening (MTT assay on human cell lines). Use IC₅₀ values to quantify potency. Include positive controls (e.g., ampicillin for bacteria, cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How to design stability studies for 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one under varying conditions?
Methodological Answer: Expose the compound to accelerated stability conditions :
- Thermal stress : 40–60°C for 4 weeks (monitor via HPLC).
- Photolytic stress : UV light (ICH Q1B guidelines).
- Hydrolytic stress : pH 3, 7, and 9 buffers at 25°C. Use TGA/DSC to study thermal degradation pathways .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian). For stereochemical ambiguities, use X-ray crystallography or electronic circular dichroism (ECD) .
Q. What strategies improve synthetic yield of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one?
Methodological Answer: Optimize reaction parameters:
Q. How to conduct structure-activity relationship (SAR) studies on derivatives of this compound?
Methodological Answer: Synthesize analogs with modified alkyl chains (e.g., varying decyl chain length) or substituted benzofuran cores . Evaluate biological activity (e.g., IC₅₀) and correlate with QSAR models . Use molecular docking to predict binding interactions with target proteins (e.g., enzymes) .
Q. How to analyze degradation products of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one?
Methodological Answer: Isolate degradation products via preparative HPLC . Characterize using LC-HRMS/MS (Q-TOF) for accurate mass determination. For structural confirmation, employ NMR spectroscopy and compare fragmentation patterns with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
